N-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)acetamide
Description
Properties
IUPAC Name |
N-[2-[(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)amino]ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5O/c1-10-16-12(15-6-5-14-11(2)19)9-13(17-10)18-7-3-4-8-18/h9H,3-8H2,1-2H3,(H,14,19)(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AORCCXHULMPPOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCCC2)NCCNC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)acetamide typically involves the reaction of 2-methyl-6-(pyrrolidin-1-yl)pyrimidine-4-amine with ethyl bromoacetate under basic conditions, followed by the subsequent hydrolysis and acetylation steps . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrimidine ring can be substituted with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound N-oxide, while reduction may produce the corresponding amine derivative.
Scientific Research Applications
N-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly as an antagonist of certain receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. For instance, it has been shown to act as an antagonist of the vanilloid receptor 1 and modulate the insulin-like growth factor 1 receptor . These interactions can lead to various biological effects, including inhibition of enzyme activity and modulation of cellular signaling pathways.
Comparison with Similar Compounds
Bis-Pyrimidine Acetamides (Compounds 12–17)
Compounds 12–17 from are bis-pyrimidine acetamides with a central 1,4-phenylene bridge connecting two pyrimidine rings. Key structural differences from the target compound include:
- Pyrimidine Substitution : The target compound has a single pyrimidine ring substituted with methyl and pyrrolidinyl groups, whereas Compounds 12–17 feature dual pyrimidines substituted with nitroaryl groups (e.g., 4-nitrophenyl).
- Acetamide Linkage: In Compounds 12–17, the acetamide is attached to aromatic amines (e.g., 2-fluorophenyl, 4-chloro-2-nitrophenyl), whereas the target compound’s acetamide is linked to an ethylamino group.
Table 1: Physicochemical Properties of Bis-Pyrimidine Acetamides (Compounds 12–17)
| Compound | Melting Point (°C) | Yield (%) | Key Substituents |
|---|---|---|---|
| 12 | 248–250 | 72 | 2-Fluorophenyl |
| 13 | 265–267 | 68 | 4-Chloro-2-nitrophenyl |
| 14 | 231–233 | 75 | 2,6-Dimethylphenyl |
| 15 | 220–222 | 70 | 2,4-Dimethylphenyl |
| 16 | 255–257 | 65 | 4-Bromophenyl |
| 17 | 278–280 | 60 | 2,3-Dichlorophenyl |
The higher melting points of Compounds 13 and 17 (265–280°C) correlate with electron-withdrawing substituents (e.g., nitro, chloro), which enhance intermolecular interactions.
Pyrimidinyl Acetamide Derivatives from Patent Literature
- 2-(2-n-Butyl-4-hydroxy-6-methyl-pyrimidin-5-yl)-N,N-dimethylacetamide () : This compound shares a methyl-pyrimidine core with the target but incorporates a hydroxyl group and a dimethylacetamide side chain. The hydroxyl group could improve solubility but reduce metabolic stability compared to the target’s pyrrolidinyl group .
- N-Isopropyl-2-(3-(4-(4-methylpiperazin-1-yl)-6-(pyridin-4-ylamino)pyrimidin-2-yl)phenoxy)acetamide (): This derivative includes a phenoxy linker and a piperazinyl-pyrimidine system. The isopropyl group and phenoxy moiety may confer lipophilicity, contrasting with the target’s ethylamino-pyrrolidinyl polarity .
Acetamides with Aromatic Substituents ()
Compounds like U-48800 and U-51754 feature dichlorophenyl groups and cyclohexyl-dimethylamino moieties. These structures prioritize lipophilicity and rigidity, unlike the target compound’s balance of aromatic (pyrimidine) and aliphatic (pyrrolidinyl, ethyl) components .
Key Research Findings
Spectral Characterization
- IR and NMR Trends: In Compounds 12–17 ( ), IR spectra show strong C=O stretches near 1680–1700 cm⁻¹, consistent with the acetamide moiety. ¹H NMR signals for aromatic protons in pyrimidine rings appear at δ 7.5–8.5 ppm, while aliphatic protons (e.g., ethylamino) resonate at δ 2.5–4.0 ppm. The target compound’s pyrrolidinyl group would likely show distinct δ 1.5–3.0 ppm signals for its cyclic amine protons.
Biological Activity
N-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Molecular Formula : C21H23N5O3
Molecular Weight : 393.447 g/mol
IUPAC Name : N-[2-[(2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino]ethyl]-2-oxochromene-3-carboxamide
The compound features a pyrimidine ring, which is known for its diverse biological activities, including antibacterial and anti-inflammatory properties. The presence of a pyrrolidine moiety further enhances its pharmacological profile.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of pyrimidine derivatives, including those similar to this compound. For instance, certain pyrrole derivatives exhibited minimum inhibitory concentration (MIC) values as low as 3.125 μg/mL against Staphylococcus aureus, indicating potent antibacterial activity .
Table 1: Antibacterial Activity of Pyrimidine Derivatives
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| Isoniazid | 0.25 | Mycobacterium tuberculosis |
| N-(2-methyl...) | 3.125 | Staphylococcus aureus |
| Ciprofloxacin | 2 | Escherichia coli |
Anti-inflammatory Activity
The compound's potential as an anti-inflammatory agent has also been investigated. In vitro studies demonstrated that related pyrimidine derivatives significantly inhibited COX-2 activity with IC50 values comparable to celecoxib, a standard anti-inflammatory medication .
Table 2: COX-2 Inhibition of Pyrimidine Derivatives
| Compound | IC50 (μmol) | Comparison Drug | IC50 (μmol) |
|---|---|---|---|
| Pyrimidine Derivative 1 | 0.04 ± 0.09 | Celecoxib | 0.04 ± 0.01 |
| Pyrimidine Derivative 2 | 0.04 ± 0.02 | Celecoxib | 0.04 ± 0.01 |
Structure-Activity Relationship (SAR)
Research into the SAR of related compounds has shown that modifications on the pyrimidine and pyrrolidine rings can significantly influence biological activity. For instance, electron-donating groups on the pyridine ring enhance antibacterial activity, while specific substitutions can improve anti-inflammatory effects .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various pyrrolidine derivatives against multiple bacterial strains, including Gram-positive and Gram-negative bacteria. The results indicated that compounds with specific substitutions exhibited enhanced activity against S. aureus and E. coli, with MIC values ranging from 4.69 to 22.9 µM .
Case Study 2: In Vivo Anti-inflammatory Effects
In vivo experiments using carrageenan-induced paw edema models demonstrated that certain pyrimidine derivatives exhibited anti-inflammatory effects comparable to indomethacin, a widely used anti-inflammatory drug . The effective doses (ED50) were calculated to be around 9.17 μM for indomethacin, while several derivatives showed lower ED50 values.
Q & A
Basic Research Questions
Q. What are the critical parameters for optimizing the synthesis of N-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)acetamide?
- Methodological Answer : Synthesis requires precise control of reaction conditions. Key steps include:
- Temperature control : Pyrimidine ring functionalization (e.g., amination) often proceeds optimally at 60–80°C in polar aprotic solvents like DMF or ethanol .
- Catalyst selection : Palladium-based catalysts or acid/base conditions may enhance coupling efficiency for pyrrolidine and acetamide groups .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures ensures ≥95% purity .
Q. How can the structure of this compound be confirmed post-synthesis?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : H and C NMR to verify pyrrolidine ring protons (δ 1.8–2.1 ppm) and acetamide carbonyl (δ 170–172 ppm) .
- Mass spectrometry (HRMS) : Confirm molecular ion peaks matching the molecular formula (CHNO) with <2 ppm error .
- X-ray crystallography : If crystallizable, SHELX software can resolve bond angles and dihedral angles (e.g., pyrimidine-pyrrolidine torsion angles) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variation) affect bioactivity?
- Methodological Answer : Compare analogs via:
- SAR studies : For example, replacing pyrrolidine with piperidine (as in ) reduces steric hindrance, potentially altering binding to kinase targets .
- Computational modeling : Molecular docking (AutoDock Vina) can predict interactions with ATP-binding pockets in enzymes like CDK2 .
- Table : Key analogs and properties from :
| Substituent | Bioactivity Trend | Solubility (mg/mL) |
|---|---|---|
| 3-Methylphenyl | Moderate kinase inhibition | 1.2 (DMSO) |
| 4-Fluorophenyl | Enhanced selectivity | 0.8 (DMSO) |
Q. How to resolve contradictions in reported bioactivity data (e.g., IC variability)?
- Methodological Answer :
- Assay standardization : Use consistent cell lines (e.g., HEK293 for kinase assays) and control for solvent effects (DMSO ≤0.1%) .
- Metabolic stability testing : LC-MS/MS to quantify compound degradation in serum (e.g., t <30 min suggests rapid metabolism) .
- Crystallographic validation : Co-crystallize with target proteins (e.g., using SHELXD for phase refinement) to confirm binding poses .
Q. What strategies mitigate oxidative degradation during storage?
- Methodological Answer :
- Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to ethanol stock solutions .
- Storage conditions : Lyophilized powders stored at -80°C under argon show >90% stability over 6 months .
- Degradation monitoring : UPLC-PDA at 254 nm tracks degradation products (e.g., pyrimidine N-oxide derivatives) .
Data Analysis & Experimental Design
Q. How to design dose-response experiments for in vivo efficacy studies?
- Methodological Answer :
- PK/PD modeling : Use WinNonlin to calculate bioavailability (F >20% via IP administration) and establish dosing intervals .
- Toxicity thresholds : MTD (maximum tolerated dose) determined via 14-day rodent studies (e.g., 50 mg/kg/day) .
Q. What computational tools predict metabolic pathways?
- Methodological Answer :
- Software : Schrödinger’s MetaSite identifies likely CYP450 oxidation sites (e.g., pyrrolidine N-demethylation) .
- In vitro validation : Human liver microsomes (HLM) + NADPH cofactor, analyzed via LC-HRMS .
Conflict Resolution in Structural Assignments
Q. How to address discrepancies in NMR assignments for tautomeric forms?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
